1-(4-Benzylpiperazin-1-yl)-3-phenylmethoxypropane-2-thiol;dihydrochloride
Description
1-(4-Benzylpiperazin-1-yl)-3-phenylmethoxypropane-2-thiol;dihydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, a phenylmethoxy group, and a thiol group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-phenylmethoxypropane-2-thiol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS.2ClH/c25-21(18-24-17-20-9-5-2-6-10-20)16-23-13-11-22(12-14-23)15-19-7-3-1-4-8-19;;/h1-10,21,25H,11-18H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJSMEVLUBWNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COCC3=CC=CC=C3)S.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-phenylmethoxypropane-2-thiol;dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The resulting compounds are then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
1-(4-Benzylpiperazin-1-yl)-3-phenylmethoxypropane-2-thiol;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown significant antibacterial and antifungal activity in vitro.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-phenylmethoxypropane-2-thiol;dihydrochloride involves its interaction with specific molecular targets. For example, docking studies have shown that the compound can bind to oxidoreductase enzymes, stabilizing the enzyme-inhibitor complex through hydrophobic interactions . This interaction can inhibit the activity of the enzyme, leading to antimicrobial effects.
Comparison with Similar Compounds
1-(4-Benzylpiperazin-1-yl)-3-phenylmethoxypropane-2-thiol;dihydrochloride can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and has shown significant antimicrobial activity.
2-(4-Benzylpiperazin-1-yl)acetic acid: Another compound with a benzylpiperazine moiety, used in various chemical syntheses. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
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